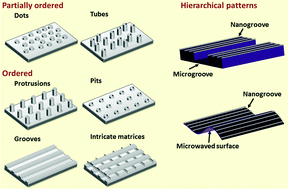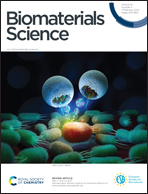The effect of ordered and partially ordered surface topography on bone cell responses: a review
Biomaterials Science Pub Date: 2017-12-14 DOI: 10.1039/C7BM01016H
Abstract
Implant surfaces play important roles in regulating protein adsorption and determining subsequent cell responses, including cell attachment, proliferation, migration and differentiation. With rapid developments in micro- and nano-fabrication methods and additive manufacturing (3D printing) technologies, precisely controlled patterns such as partially ordered or ordered patterns can now be generated on bone implant surfaces, rather than restricted to randomly roughened surfaces. Over the last two decades, much effort has been dedicated to manipulating cell responses through surface topographical modifications. This review discusses the recent developments and understanding of surface topography in prompting or enhancing desired cell responses, particularly the roles of ordered and partially ordered surface topography under in vitro conditions. In addition, the challenges to translate research findings into implant applications are addressed.


Recommended Literature
- [1] Tuning the work function of polyaniline via camphorsulfonic acid: an X-ray photoelectron spectroscopy investigation
- [2] Synthetic strategies for hollow particles with open holes on their surfaces
- [3] Ni3[Fe(CN)6]2 nanocubes boost the catalytic activity of Pt for electrochemical hydrogen evolution†
- [4] Determination of trace amounts of molybdenum in natural waters by solvent extraction-atomic-absorption spectrometry, after chelating ion-exchange pre-concentration
- [5] Electronic structures and instabilities of ZrNCl and HfNCl: implications for superconductivity in the doped compounds
- [6] Positive and negative photopatterning of metal oxides on silicon via bipolar electrochemical depositionElectronic supplementary information (ESI) available: experimental details, XRD profiles, optical and SEM micrographs. See http://www.rsc.org/suppdata/cc/b1/b104586p/
- [7] Quaternary ferrites by batch and continuous flow hydrothermal synthesis: a comparison†
- [8] Organic chemistry
- [9] Novel hydroxyl-containing reduction-responsive pseudo-poly(aminoacid) via click polymerization as an efficient drug carrier†
- [10] Legal notes. Watered milk










